molecular formula C11H10F3N3 B8386469 4-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline

4-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline

Cat. No. B8386469
M. Wt: 241.21 g/mol
InChI Key: QDRCHOTURIMJHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C11H10F3N3 and its molecular weight is 241.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline

Molecular Formula

C11H10F3N3

Molecular Weight

241.21 g/mol

IUPAC Name

4-(4-methylimidazol-1-yl)-3-(trifluoromethyl)aniline

InChI

InChI=1S/C11H10F3N3/c1-7-5-17(6-16-7)10-3-2-8(15)4-9(10)11(12,13)14/h2-6H,15H2,1H3

InChI Key

QDRCHOTURIMJHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Methyl-1-(2-(trifluoromethyl)-4-nitrophenyl)-1H-imidazole (1.1 g, 4.1 mmol) was suspended in 50 mL of anhydrous ethanol. The mixture was hydrogenated with 0.11 g of 10% Pd—C at 40 psi for 3 hrs. Then Pd—C was removed by filtration. The filtrate was evaporated to give the title compound 1.0 g as a yellow solid (102.0%). 1H NMR (300 MHz, CDCl3) δ: 7.42 (1H, s), 7.08-7.11 (1H, d, J=8.4 Hz), 6.99 (1H, d, J=2.4 Hz), 6.80-6.84 (1H, dd, J=2.1 and 8.4 Hz), 6.74 (1H, s), 4.14 (2H, brs), 2.27 (3H, s). LCMS: m/z [M+H]+ 242.0957.
Name
4-Methyl-1-(2-(trifluoromethyl)-4-nitrophenyl)-1H-imidazole
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0.11 g
Type
catalyst
Reaction Step Three
Yield
102%

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